molecular formula C19H19ClF3NO2 B11509498 Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate

Cat. No.: B11509498
M. Wt: 385.8 g/mol
InChI Key: NMXAEDAGPOPPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and an amino propanoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Amino Intermediate: The synthesis begins with the preparation of the amino intermediate by reacting 3-(trifluoromethyl)benzylamine with an appropriate chlorophenyl derivative under controlled conditions.

    Esterification: The amino intermediate is then subjected to esterification with ethyl 3-bromopropanoate in the presence of a base such as sodium ethoxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE
  • ETHYL 3-(2-FLUOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE
  • ETHYL 3-(2-METHOXYPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE

Uniqueness

ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClF3NO2

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]propanoate

InChI

InChI=1S/C19H19ClF3NO2/c1-2-26-18(25)11-17(15-8-3-4-9-16(15)20)24-12-13-6-5-7-14(10-13)19(21,22)23/h3-10,17,24H,2,11-12H2,1H3

InChI Key

NMXAEDAGPOPPBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.